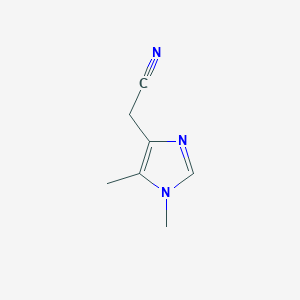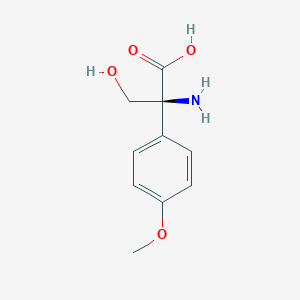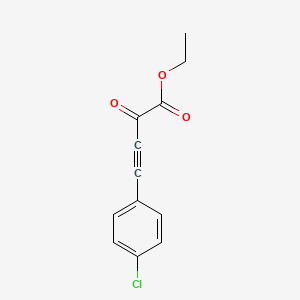
Benzyl-oxido-oxo-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-oxido-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound characterized by the presence of sulfur and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-oxido-oxo-sulfanylidene-lambda6-sulfane typically involves the oxidative coupling of thiols and amines. This method is advantageous due to its simplicity and efficiency, allowing for the direct formation of sulfur-nitrogen bonds without the need for pre-functionalization or de-functionalization steps .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar oxidative coupling reactions. The use of readily available and low-cost starting materials, such as thiols and amines, makes this method economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol or amine precursors.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyl-oxido-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the study of sulfur-containing biomolecules.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which Benzyl-oxido-oxo-sulfanylidene-lambda6-sulfane exerts its effects involves the formation of stable sulfur-nitrogen bonds. These bonds are crucial in various biochemical pathways and can influence the activity of enzymes and other proteins. The compound’s ability to undergo oxidation and reduction reactions also plays a significant role in its mechanism of action .
Similar Compounds:
Benzenethionosulfonic acid sodium salt: This compound also contains sulfur and oxygen atoms and is used in similar applications, such as the preparation of thiol compounds.
Sulfenamides, sulfinamides, and sulfonamides: These compounds share similar sulfur-nitrogen bond structures and are widely used in pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific combination of sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity. Its ability to form stable sulfur-nitrogen bonds makes it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H7O2S2- |
|---|---|
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
benzyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10)/p-1 |
Clave InChI |
GWYKGNLXVXCFJM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=S)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)


![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)





